4-(10-Phenylanthracen-9-YL)benzaldehyde
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Overview
Description
4-(10-Phenylanthracen-9-YL)benzaldehyde is an organic compound with the molecular formula C27H18O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the anthracene core. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-Phenylanthracen-9-YL)benzaldehyde typically involves a multi-step process. One common method starts with the bromination of 10-phenylanthracene to form 9-bromo-10-phenylanthracene. This intermediate is then subjected to a Suzuki coupling reaction with 4-formylphenylboronic acid under palladium catalysis to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(10-Phenylanthracen-9-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 4-(10-Phenylanthracen-9-YL)benzoic acid.
Reduction: 4-(10-Phenylanthracen-9-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(10-Phenylanthracen-9-YL)benzaldehyde has several scientific research applications:
Organic Electronics: It is used as a material in OLEDs due to its efficient deep-blue emission properties.
Photophysical Studies: Its unique structure makes it a subject of interest in studies related to photophysical properties and molecular interactions.
Material Science: It is explored for its potential in developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-(10-Phenylanthracen-9-YL)benzaldehyde exerts its effects is primarily related to its electronic structure. The compound’s anthracene core and phenyl substituents create a conjugated system that allows for efficient electron transport and light emission. In OLEDs, the compound functions as an emitter, where it absorbs electrical energy and re-emits it as light. The molecular targets and pathways involved include the π-conjugated system, which facilitates the movement of electrons and holes, leading to light emission .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(10-Phenylanthracen-9-YL)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct photophysical properties. Unlike other anthracene derivatives, it has a phenyl group at the 10-position and an aldehyde group at the 4-position, making it particularly suitable for applications in OLEDs and other electronic devices .
Properties
CAS No. |
862260-62-6 |
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Molecular Formula |
C27H18O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-(10-phenylanthracen-9-yl)benzaldehyde |
InChI |
InChI=1S/C27H18O/c28-18-19-14-16-21(17-15-19)27-24-12-6-4-10-22(24)26(20-8-2-1-3-9-20)23-11-5-7-13-25(23)27/h1-18H |
InChI Key |
YALLHCSXMQOTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=O |
Origin of Product |
United States |
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